molecular formula C11H13I2NO3 B1604597 3,5-Diiodo-L-tyrosine ethyl ester CAS No. 35591-33-4

3,5-Diiodo-L-tyrosine ethyl ester

Cat. No. B1604597
CAS RN: 35591-33-4
M. Wt: 461.03 g/mol
InChI Key: SQXBQMHYZIZTER-UHFFFAOYSA-N
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Description

3,5-Diiodo-L-tyrosine ethyl ester is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. 3,5-Diiodo-L-tyrosine ethyl ester has been found to have unique properties that make it a promising candidate for research in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,5-Diiodo-L-tyrosine ethyl ester can be synthesized through iodization of iodine monochloride, with specific conditions optimizing yield and purity (Min, 2010).
  • The compound shows polymorphism, which is crucial in the solid-state behavior of drug molecules. Its dimorphism has been studied, providing insights into its structural properties under different pressure and temperature conditions (Rietveld et al., 2011).

Enzymatic Reactions and Synthesis

  • It's utilized in enzymatic reactions for optical resolution of amino acid esters, showing potential in various biochemical applications (Tomiuchi et al., 1992).
  • Peptidic syntheses involving 3,5-diiodo-L-tyrosine have been explored, highlighting its utility in complex peptide formation (Pawelczak et al., 1976).
  • It plays a role in the papain-catalyzed synthesis of oligo-tyrosine peptides, which have applications in bioactive peptide production (Mitsuhashi et al., 2015).

Applications in Polymer Synthesis

  • Its derivatives are used in polymer synthesis, such as in the creation of tyrosine-bearing polyphosphazenes, which have varied applications due to their unique physical and chemical properties (Allcock et al., 2003).
  • The compound's utility in the synthesis of polymers derived from bio-based resources, like poly(carbonate–amide)s, has been explored, highlighting its potential in sustainable material science (Noel et al., 2014).

properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBQMHYZIZTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-L-tyrosine ethyl ester

CAS RN

35591-33-4
Record name NSC88066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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